molecular formula C19H17ClN2O3 B2395104 3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide CAS No. 444764-47-0

3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide

Cat. No.: B2395104
CAS No.: 444764-47-0
M. Wt: 356.81
InChI Key: FIKOGMSTPDEPDY-GXDHUFHOSA-N
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Description

3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide is a synthetic organic compound with a complex structure It contains a furan ring substituted with a 4-chlorophenyl group, a cyano group, and an oxolan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with 4-Chlorophenyl Group: The furan ring is then subjected to electrophilic aromatic substitution to introduce the 4-chlorophenyl group.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution or addition reactions.

    Attachment of the Oxolan-2-ylmethyl Group: The final step involves the attachment of the oxolan-2-ylmethyl group through a suitable coupling reaction, such as amidation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(4-chlorophenyl)furan-2-yl]acrylic acid
  • 5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for various research applications.

Properties

IUPAC Name

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c20-15-5-3-13(4-6-15)18-8-7-16(25-18)10-14(11-21)19(23)22-12-17-2-1-9-24-17/h3-8,10,17H,1-2,9,12H2,(H,22,23)/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKOGMSTPDEPDY-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CNC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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